1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde in the presence of an oxidizing agent.
Cyclization: The intermediate formed undergoes cyclization to yield the final benzimidazole product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways . The compound is known to:
Inhibit DNA Topoisomerase: This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death.
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives :
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar structure and function to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
The unique structural features of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- include the presence of chloro and methoxy substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Conclusion
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound with significant potential in various scientific and industrial fields. Its diverse chemical reactivity, coupled with its promising biological activities, makes it a valuable subject of study in medicinal chemistry and related disciplines.
Properties
CAS No. |
62871-25-4 |
---|---|
Molecular Formula |
C20H14Cl2N2O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24) |
InChI Key |
UGHHTJBKWUOINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.